molecular formula C17H16F2N2O4S B5104230 4-fluoro-N-(2-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N-(2-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5104230
M. Wt: 382.4 g/mol
InChI Key: JFWUMWDIOJGGDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-fluoro-N-(2-fluorophenyl)-3-(4-morpholinylsulfonyl)benzamide often involves complex reactions under controlled conditions. For instance, the synthesis of similar fluorinated benzamide derivatives typically requires reactions between specific sulfonyl chlorides and amine groups, with conditions optimized to achieve high yields and purity, indicating the importance of precise reactant selection and reaction conditions in the synthesis process (Janakiramudu et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the crystal and molecular structure of benzamide derivatives, revealing detailed information about the arrangement of atoms and the overall geometry of the molecule. Studies on similar molecules have shown diverse crystal structures, highlighting the variability in molecular conformations within this class of compounds (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorinated benzamide derivatives participate in a variety of chemical reactions, influenced by the presence of fluorine atoms and the morpholine group. These reactions can include couplings and cyclizations, leading to the formation of complex heterocyclic structures. The fluorine atoms significantly impact the molecule's reactivity, offering unique synthetic pathways and interactions (Wu et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal form, can vary significantly and are crucial for their practical application and handling. For example, the occurrence of polymorphism in similar compounds demonstrates the impact of molecular disorder on physical properties, which can influence the substance's stability and solubility (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of fluorinated benzamides, such as reactivity towards nucleophiles or electrophiles, are largely determined by the electronic effects of the fluorine atoms and the morpholine moiety. These groups affect the electron density distribution within the molecule, thereby influencing its chemical behavior in reactions (Kamoshenkova & Boiko, 2010).

properties

IUPAC Name

4-fluoro-N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-13-3-1-2-4-15(13)20-17(22)12-5-6-14(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWUMWDIOJGGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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